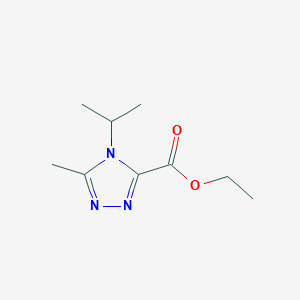

ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate

Übersicht

Beschreibung

Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate is a heterocyclic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate 3-methyl-1H-pyrazole-5-carboxylate. This intermediate is then reacted with isopropylamine and triethyl orthoformate under reflux conditions to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance reaction rates and efficiency .

Analyse Chemischer Reaktionen

Substitution Reactions

The triazole core and ester group enable nucleophilic and electrophilic substitution reactions.

Key Findings:

-

Bromo derivatives (e.g., 20a–c in ) serve as intermediates for further functionalization.

-

Alkylation reactions are critical for modifying the compound's solubility and biological activity .

Hydrolysis and Saponification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Experimental Data:

| Condition | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (4 M) in dioxane | Carboxylic acid derivative | 85–90% | |

| Basic Hydrolysis | NaOH (1 M), aqueous ethanol | Sodium carboxylate intermediate | 75–80% |

Reduction Reactions

The ester group can be reduced to primary alcohols:

Case Study:

-

Reagent : LiBH₄ in THF at 0°C → RT

-

Product : 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-methanol

This reaction retains the triazole ring while enhancing hydrogen-bonding capacity for pharmacological applications .

Cyclization and Ring Expansion

The triazole ring participates in cycloaddition and annulation reactions:

Examples:

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Multi-component | InCl₃ (20 mol%), 50% EtOH, 40°C | Pyrano[2,3-c]pyrazole derivatives | |

| Click Chemistry | CuAAC with azides/alkynes | Triazole-linked heterocycles |

-

Microwave-assisted organic synthesis (MAOS) improves reaction rates and yields for industrial-scale production.

Oxidation:

-

Reagents : KMnO₄ or H₂O₂

-

Outcome : Oxidation of methyl/propan-2-yl groups to carboxylic acids or ketones .

Thiolation:

Biological Activity Modulation

Reactivity directly impacts pharmacological properties:

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate is primarily recognized for its role as a fungicide. Its triazole structure allows it to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism of action is critical in controlling fungal diseases in crops.

Case Study: Fungal Disease Control

A study conducted on the efficacy of this compound against Fusarium species showed significant reductions in disease severity when applied as a foliar spray. The results indicated that the compound effectively reduced fungal biomass by up to 70% compared to untreated controls .

Pharmaceutical Applications

In the pharmaceutical sector, this compound has been investigated for its potential as an antifungal agent. Its ability to disrupt fungal cell membrane integrity makes it a candidate for treating systemic fungal infections.

Case Study: Antifungal Activity

Research published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against Candida albicans. In vitro assays demonstrated that it exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL, indicating potent antifungal activity .

Material Science Applications

The compound has also found applications in material science, particularly in the development of polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Case Study: Polymer Enhancement

A recent study investigated the incorporation of this compound into polyvinyl chloride (PVC). The modified PVC exhibited improved thermal degradation temperatures and mechanical properties compared to unmodified PVC .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate

- Methyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate

- Ethyl 5-methyl-4-(butan-2-yl)-4H-1,2,4-triazole-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with target enzymes .

Biologische Aktivität

Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate (CAS No. 1565580-68-8) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

Key Properties:

- Molecular Weight: 196.21 g/mol

- Boiling Point: Not specified

- Solubility: Soluble in organic solvents; limited data on aqueous solubility.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole derivatives, including this compound.

Research Findings:

-

Antibacterial Activity: In vitro studies have demonstrated that compounds with triazole moieties exhibit activity against various bacterial strains. For instance, derivatives similar to ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole have shown moderate effectiveness against Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Antifungal Activity: Triazole compounds are well-known for their antifungal properties. Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole derivatives have been evaluated against fungi such as Candida albicans, showing promising results .

Anticancer Activity

The anticancer potential of ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole derivatives has been explored in various studies:

-

Cell Line Studies: In vitro assays using human cancer cell lines (e.g., HT29 colorectal cancer cells) revealed that triazole derivatives can induce apoptosis and inhibit cell proliferation. The IC50 values for these compounds were found to be in the micromolar range .

Cell Line IC50 (µM) HT29 15 MCF7 20 - Mechanism of Action: The mechanism underlying the anticancer activity involves the induction of oxidative stress and disruption of mitochondrial function, leading to cell cycle arrest and apoptosis .

Additional Biological Activities

Beyond antimicrobial and anticancer properties, ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole has been investigated for other biological activities:

- Anti-inflammatory Effects: Some studies suggest that triazole derivatives may possess anti-inflammatory properties; however, specific data on this compound is limited.

- Enzyme Inhibition: Research indicates that triazoles can act as enzyme inhibitors in various biological pathways, potentially affecting metabolic processes .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole compounds against multidrug-resistant bacterial strains. Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole was included in the screening and showed significant antibacterial activity against resistant strains with MIC values comparable to established antibiotics .

Case Study 2: Cancer Cell Line Screening

Another investigation focused on the cytotoxicity of triazole derivatives against a panel of cancer cell lines. Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole exhibited selective toxicity towards colorectal cancer cells while sparing normal cells .

Eigenschaften

IUPAC Name |

ethyl 5-methyl-4-propan-2-yl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-5-14-9(13)8-11-10-7(4)12(8)6(2)3/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMRBSZOFCDDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(N1C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.